molecular formula C12H15BrN2OS B5885851 N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide

N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide

Cat. No. B5885851
M. Wt: 315.23 g/mol
InChI Key: GCXGPZTZHZWVKD-UHFFFAOYSA-N
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Description

N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of compounds known as thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the production of cytokines, which are involved in the immune response, suggesting that it may have anti-inflammatory properties. In addition, N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its overall antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is that it can be synthesized using a simple and efficient method, which makes it readily available for scientific research. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide research. One area of interest is the development of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide and its potential applications in drug development.

Synthesis Methods

N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide can be synthesized using a simple and efficient method. The synthesis of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the reaction of 2-bromo-4,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of ammonium thiocyanate. The resulting product is then treated with hydrochloric acid to yield N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide. This method has been optimized to produce high yields of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide with good purity.

Scientific Research Applications

N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and Zika virus. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to exhibit antimicrobial properties, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-4-11(16)15-12(17)14-10-6-8(3)7(2)5-9(10)13/h5-6H,4H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXGPZTZHZWVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=C(C(=C1)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide

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